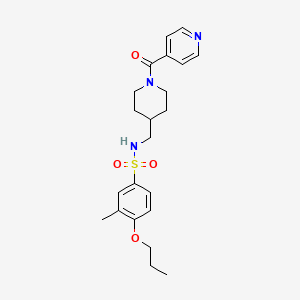

N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-methyl-4-propoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

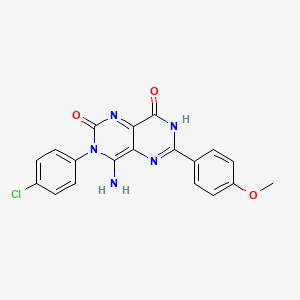

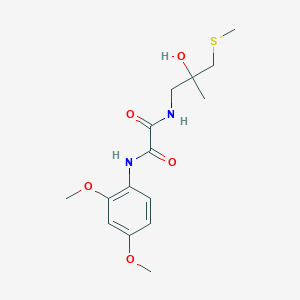

Molecular Structure Analysis

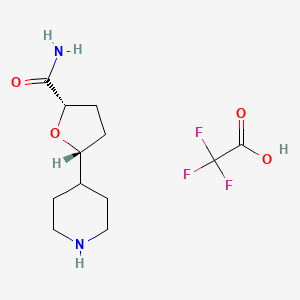

The molecular structure of these compounds is complex. For example, N-[(1-Isonicotinoyl-4-piperidinyl)methyl]-N’-(2,2,2-trifluoroethyl)ethanediamide has a molecular formula of C16H19F3N4O3 .Chemical Reactions Analysis

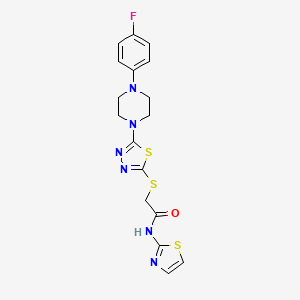

Indole derivatives, which are structurally similar to the compound you mentioned, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, N-[(1-Isonicotinoylpiperidinyl)methyl]-N’-(2,2,2-trifluoroethyl)ethanediamide has a molecular weight of 372.342 Da .Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics : A study by J. Mun et al. (2012) identified the structural relationships of analogs of benzenesulfonamide derivatives, which have shown promise as inhibitors in the HIF-1 pathway, a significant factor in cancer development. These derivatives could potentially be optimized for improved pharmacological properties in cancer treatment.

Antibacterial Agents : The research by M. Abbasi et al. (2015) demonstrated the antibacterial potential of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides. These compounds were found to be potent antibacterial agents, suggesting a potential role for similar sulfonamide derivatives in addressing bacterial infections.

HIV-1 Inhibition : Cheng De-ju (2015) studied methylbenzenesulfonamide derivatives for their potential use as human HIV-1 infection inhibitors. These compounds, including variants similar to N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-methyl-4-propoxybenzenesulfonamide, could be developed as drug candidates for HIV prevention or treatment (Cheng De-ju, 2015).

Lipoxygenase Inhibition and Antibacterial Properties : A study by M. Abbasi et al. (2017) highlighted the antibacterial potential and lipoxygenase inhibition of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. This indicates that similar sulfonamide compounds could have therapeutic applications in inflammatory diseases and bacterial infections.

DNA Binding and Anticancer Activity : Research by M. González-Álvarez et al. (2013) focused on mixed-ligand copper(II)-sulfonamide complexes and their effect on DNA binding, genotoxicity, and anticancer activity. This study underscores the potential of sulfonamide derivatives in cancer therapy, particularly through interactions with DNA.

Photodynamic Therapy for Cancer : M. Pişkin et al. (2020) explored the properties of zinc phthalocyanine substituted with benzenesulfonamide derivative groups, emphasizing its application in photodynamic therapy for cancer treatment. The high singlet oxygen quantum yield of these compounds suggests their effectiveness in this therapy method (M. Pişkin et al., 2020).

Wirkmechanismus

Zukünftige Richtungen

The future directions for these compounds are promising. They have diverse applications in scientific research, and their unique properties and structure aid in understanding biological processes, drug development, and chemical reactions. They also have the potential to be explored for newer therapeutic possibilities .

Eigenschaften

IUPAC Name |

3-methyl-4-propoxy-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4S/c1-3-14-29-21-5-4-20(15-17(21)2)30(27,28)24-16-18-8-12-25(13-9-18)22(26)19-6-10-23-11-7-19/h4-7,10-11,15,18,24H,3,8-9,12-14,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGVUKIIXZQMIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B2525762.png)

![3-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2525764.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2525765.png)

![4-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2525772.png)

![N-(2,4-Dimethoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2525773.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride](/img/structure/B2525777.png)

![1-(2,6-dimethylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2525778.png)

![N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2525781.png)